tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate
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Overview
Description
tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate: is a complex organic compound that belongs to the class of bicyclic compounds It features a tert-butyl ester group, a bromomethyl group, and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-(bromomethyl)-6-azabicyclo[321]octane-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biologically active molecules .
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The azabicyclo structure may interact with enzymes or receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride
- 8-propyl-8-azabicyclo[3.2.1]octan-3-ol
Uniqueness: tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies .
Properties
IUPAC Name |
tert-butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-8-9-5-4-6-11(15)10(9)7-14/h9-11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUNXGPKVWNSJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC1C2CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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